Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate
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Overview
Description
Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic amine, and features two stereocenters at the 2 and 3 positions, making it a diastereomer. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution:
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and chiral resolution processes.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R)-2,3-dibromo-3-phenylpropanoate: Another chiral ester with similar structural features.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with a similar ester functional group and chiral centers.
Uniqueness
Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in different fields highlights its importance in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
methyl (2R,3R)-2-methylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUKIWYFWDAKK-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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